1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol

CAS No.:

Cat. No.: VC13412282

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O |

|---|---|

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 1-cyclopropyl-1-(2,5-dimethylphenyl)ethanol |

| Standard InChI | InChI=1S/C13H18O/c1-9-4-5-10(2)12(8-9)13(3,14)11-6-7-11/h4-5,8,11,14H,6-7H2,1-3H3 |

| Standard InChI Key | ZPIYVIHEWPYPEU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)C(C)(C2CC2)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C)(C2CC2)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

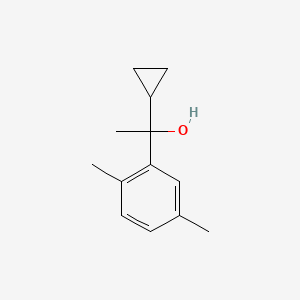

1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol has a molecular weight of 190.28 g/mol and the IUPAC name 1-cyclopropyl-1-(2,5-dimethylphenyl)ethanol. Its structure combines a cyclopropane ring fused to an ethanol moiety, with a 2,5-dimethylphenyl group attached to the central carbon (Fig. 1). The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions, while the dimethylphenyl group contributes steric bulk and aromatic stability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| SMILES | CC1=CC(=C(C=C1)C)C(C)(C2CC2)O |

| InChIKey | ZPIYVIHEWPYPEU-UHFFFAOYSA-N |

| PubChem CID | 62549010 |

Synthesis Methods

Grignard Reaction-Based Synthesis

The most established route involves a Grignard reaction between cyclopropyl methyl ketone and a 2,5-dimethylphenylmagnesium bromide derivative. In a representative procedure :

-

Grignard Reagent Preparation: Bromobenzene derivatives react with magnesium turnings in dry diethyl ether under inert conditions, catalyzed by iodine.

-

Nucleophilic Addition: The Grignard reagent attacks cyclopropyl methyl ketone at 0°C, forming a tertiary alkoxide intermediate.

-

Acidic Workup: Quenching with saturated ammonium chloride yields the crude alcohol, which is purified via column chromatography (hexane/ethyl acetate).

This method achieves moderate yields (60–80%) and is scalable for industrial applications .

Alternative Approaches

-

Aldol Condensation: Base-catalyzed condensation of cyclopropanecarbaldehyde with 2,5-dimethylacetophenone, though less efficient due to competing side reactions.

-

Reductive Amination: Indirect routes involving ketone intermediates, as described in patent literature for analogous compounds .

Reactivity and Applications

Ring-Opening/Annulation Reactions

Under catalytic conditions, the cyclopropane ring undergoes strain-driven opening. For example, treatment with K₂S in dimethyl sulfoxide (DMSO) at 140°C facilitates C–S bond formation, yielding thiophene-2-carbaldehydes (Fig. 2) .

Table 2: Representative Reaction Outcomes

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol | K₂S, DMSO, 140°C, 8h | 5-(2,5-Dimethylphenyl)thiophene-2-carbaldehyde | 41% |

Mechanistic studies using deuterium labeling confirm a radical-mediated pathway, with DMSO acting as both solvent and oxidant .

Physicochemical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.40–7.12 (aromatic protons), 2.58 (CH₃), 1.45 (OH), 0.60–0.34 (cyclopropane protons) .

-

¹³C NMR: δ 145.1 (aromatic C), 74.4 (quaternary C-OH), 26.9 (cyclopropane C) .

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMSO, THF) but insoluble in water. It is stable under inert atmospheres but prone to oxidation in air, necessitating storage at –20°C.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

-

Cross-Coupling Applications: Leveraging the cyclopropane ring in Pd-catalyzed couplings to construct polycyclic architectures.

-

Toxicological Profiling: Assessing acute and chronic toxicity to evaluate pharmaceutical viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume